Bienvenue dans la boutique en ligne BenchChem!

Etravirine hydrobromide

HIV-1 NNRTI drug resistance

Etravirine hydrobromide (CAS 1030633-38-5), the HBr salt of the diarylpyrimidine NNRTI TMC125, is distinguished by its conformational adaptability that retains potent activity against NNRTI-resistant HIV-1 variants, including K103N (EC50 1 nM) and Y181C mutants. Unlike first-generation NNRTIs that lose efficacy upon single K103N mutation (>30-fold EC50 increase), etravirine maintains wild-type level suppression. This salt form addresses the poor aqueous solubility (<0.001 mg/mL) of the free base, making it a critical starting material for amorphous solid dispersion and nanoformulation development. Essential as a reference standard in Antivirogram/PhenoSense phenotypic assays and as a control compound for next-generation NNRTI screening.

Molecular Formula C20H16Br2N6O
Molecular Weight 516.2 g/mol
CAS No. 1030633-38-5
Cat. No. B3075465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtravirine hydrobromide
CAS1030633-38-5
Molecular FormulaC20H16Br2N6O
Molecular Weight516.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N.Br
InChIInChI=1S/C20H15BrN6O.BrH/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15;/h3-8H,1-2H3,(H3,24,25,26,27);1H
InChIKeyGXQIDURPSWCNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etravirine Hydrobromide (CAS 1030633-38-5) as a Second-Generation NNRTI for Treatment-Experienced HIV-1


Etravirine hydrobromide (CAS 1030633-38-5) is the hydrobromide salt form of etravirine (TMC125), a diarylpyrimidine (DAPY) class non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. The compound is distinguished from first-generation NNRTIs by its conformational and positional adaptability, enabling it to retain potent antiviral activity against a broad spectrum of HIV-1 variants harboring NNRTI resistance-associated mutations (RAMs), including the common K103N mutation [2][3]. Its primary clinical utility is established in combination antiretroviral therapy for treatment-experienced adult patients with evidence of viral replication and documented NNRTI-resistant HIV-1 strains [4].

Rationale for Specific Procurement of Etravirine Hydrobromide Over Other NNRTIs in Resistance Scenarios


Generic substitution among NNRTIs is pharmacologically unsound due to divergent resistance profiles and cross-resistance patterns. First-generation NNRTIs (efavirenz, nevirapine) lose efficacy upon the emergence of the single K103N mutation, which confers high-level resistance (EC50 increases >30-fold) [1][2]. In contrast, etravirine retains wild-type level activity against K103N, with a reported EC50 of 1 nM [1]. Among newer NNRTIs, cross-resistance is not uniform; for instance, the E138K mutation confers resistance to rilpivirine but not to etravirine, while the Y181C mutation reduces susceptibility to both agents to varying degrees [3]. Furthermore, the hydrobromide salt form of etravirine is a key component in optimized formulations that address the intrinsic poor solubility of the free base, a challenge not uniformly solved across all NNRTI formulations [4]. Therefore, selection must be guided by the specific resistance genotype and formulation requirements.

Quantitative Differentiation of Etravirine Hydrobromide: Comparative Data Versus Efavirenz, Nevirapine, and Rilpivirine


Retention of Wild-Type Potency Against K103N Mutant HIV-1: A Critical Advantage Over First-Generation NNRTIs

Etravirine demonstrates a high barrier to the common K103N mutation. In standardized cell culture assays, the EC50 of etravirine against HIV-1 harboring the K103N mutation remains at 1 nM, indicating no loss of activity relative to wild-type virus (EC50 = 2 nM) [1]. In stark contrast, first-generation NNRTIs efavirenz and nevirapine exhibit marked resistance: efavirenz EC50 increases from 1.4 nM (wild-type) to 28–39 nM (K103N), and nevirapine from 81–85 nM (wild-type) to 2467–2879 nM (K103N) [1]. This represents a >30-fold increase in EC50 for efavirenz and a >2000-fold increase for nevirapine.

HIV-1 NNRTI drug resistance K103N IC50

Superior Activity Against Y181C Mutant Compared to Nevirapine, with Advantage Over Efavirenz and Rilpivirine

Etravirine maintains moderate activity against the Y181C mutant with an EC50 of 6 nM, representing a 3-fold increase from wild-type (2 nM) [1]. This is a distinct advantage over nevirapine, which shows high-level resistance with EC50 values between 5351 and 10,000 nM [1]. Furthermore, etravirine's 6 nM EC50 compares favorably to rilpivirine, which, despite being highly active against wild-type (0.4 nM), exhibits variable and potentially higher fold-change against Y181C (0.1-1.3 nM) depending on the assay [1].

HIV-1 NNRTI Y181C IC50 cross-resistance

Clinical Efficacy in NNRTI-Resistant Patients: 50% Greater Virologic Suppression Rate Versus Placebo in Phase III DUET Trials

The randomized, double-blind, placebo-controlled DUET-1 and DUET-2 trials evaluated etravirine in 1,203 treatment-experienced patients with documented NNRTI and PI resistance [1]. At week 24, 60% of patients in the etravirine arm achieved a confirmed viral load <50 copies/mL, compared to 40% in the placebo arm [1]. The mean reduction in viral load was -2.34 log10 copies/mL for etravirine versus -1.68 log10 copies/mL for placebo, representing an additional -0.66 log10 reduction [1].

HIV-1 treatment-experienced viral load DUET trials clinical efficacy

Enhanced Oral Bioavailability and Reduced Fed/Fasted Variability via Hydrobromide Salt and Solid Dispersion Formulation

Etravirine free base is classified as a BCS Class IV drug, exhibiting both low aqueous solubility (<0.001 mg/mL) and low permeability, which severely limits oral bioavailability [1]. The hydrobromide salt (CAS 1030633-38-5) is a critical intermediate enabling the commercial spray-dried solid dispersion formulation (Intelence), which significantly enhances dissolution and bioavailability [2]. Pharmacokinetic studies demonstrate that taking etravirine with food increases systemic exposure (AUC) by approximately 50% compared to fasting, underscoring the importance of formulation to mitigate poor solubility [3].

pharmaceutical formulation bioavailability BCS Class IV solid dispersion pharmacokinetics

Structural Basis for Broad Resistance Profile: Conformational Adaptability Enables Binding Despite Pocket Mutations

Crystallographic studies reveal that etravirine's diarylpyrimidine scaffold permits multiple binding modes and torsional flexibility ('wiggling') within the NNRTI-binding pocket, enabling it to accommodate mutations that sterically hinder first-generation NNRTIs [1]. This positional adaptability, or 'jiggling', allows the inhibitor to maintain critical hydrophobic contacts even when the pocket geometry is altered by resistance mutations like K103N and Y181C [1]. In contrast, first-generation NNRTIs like nevirapine and efavirenz adopt a more rigid 'butterfly-like' conformation that cannot adjust to these pocket changes, leading to a loss of binding affinity and antiviral activity [2].

structural biology reverse transcriptase NNRTI binding pocket conformational flexibility drug design

High-Value Application Scenarios for Etravirine Hydrobromide in Research and Development


Antiviral Research: Phenotypic Susceptibility Testing and New Inhibitor Screening

Etravirine hydrobromide serves as a critical reference standard in phenotypic assays (e.g., Antivirogram, PhenoSense) to determine HIV-1 susceptibility in clinical isolates from patients failing therapy. Its well-characterized activity profile against a panel of NNRTI mutants (wild-type EC50 = 2 nM, K103N EC50 = 1 nM, Y181C EC50 = 6 nM) [1] provides a benchmark for interpreting fold-change values and cross-resistance patterns. In drug discovery, it is employed as a control compound for screening novel NNRTIs with improved resistance profiles or higher genetic barriers [2].

Formulation Development: Optimization of Bioavailability for BCS Class IV Compounds

The hydrobromide salt of etravirine is a key starting material for developing amorphous solid dispersions and other enabling formulations designed to overcome the extremely low aqueous solubility (<0.001 mg/mL) of the free base [3]. Researchers and formulation scientists procure this salt to create novel drug delivery systems (e.g., spray-dried dispersions, nanoparticles) that enhance oral bioavailability, with the goal of achieving a consistent 50% increase in AUC with food, as observed with the marketed Intelence formulation [4]. This application is directly supported by the solubility and food-effect data in Section 3 [5].

Structural Biology and Computational Chemistry: Studying Ligand Flexibility in Drug-Resistant Targets

Etravirine is a model compound for investigating the role of conformational flexibility in overcoming drug resistance. Its ability to 'wiggle' and 'jiggle' within the NNRTI-binding pocket, as elucidated by X-ray crystallography [6], makes it an essential tool for structural biology studies. Computational chemists use etravirine as a template for molecular dynamics simulations and structure-based drug design aimed at developing next-generation NNRTIs with enhanced adaptability to mutational changes in the reverse transcriptase enzyme [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etravirine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.